molecular formula C9H14N2O B12877663 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one CAS No. 89444-90-6

2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B12877663
CAS No.: 89444-90-6
M. Wt: 166.22 g/mol
InChI Key: RBSFZHAKSJATCK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The 1-(1H-pyrazol-1-yl)propan-1-one scaffold is a structure of significant interest in the design of bioactive molecules. Compounds featuring this core structure have been identified as key intermediates in the synthesis of potent inhibitors for various biological targets . For instance, structurally similar derivatives based on the 2,2-dimethyl-1-(pyrazol-1-yl)propan-1-one motif have been developed as high-affinity, selective inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways implicated in pathological conditions such as Alzheimer's disease . Furthermore, pyrazole-based compounds are extensively investigated for their multifaceted pharmacological potential, including serving as antioxidative agents that can inhibit ROS production and lipid peroxidation, and as candidates with antiproliferative activity against various cancer cell lines . This reagent provides researchers with a versatile template for the exploration of novel therapeutic agents, chemical probes, and for further structure-activity relationship (SAR) studies across a range of biochemical applications.

Properties

CAS No.

89444-90-6

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,2-dimethyl-1-(3-methylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C9H14N2O/c1-7-5-6-11(10-7)8(12)9(2,3)4/h5-6H,1-4H3

InChI Key

RBSFZHAKSJATCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The target compound ’s 3-methylpyrazole group contrasts with 3ma ’s thiophene ring, which enhances π-electron density and alters reactivity .
    • GSK’963 incorporates a dihydropyrazole ring with a phenyl group, introducing chirality and conformational rigidity critical for RIPK1 binding .
    • The di-pyrazolyl analog () exhibits increased steric bulk, impacting solubility and crystallization behavior .
  • Synthetic Yields :

    • Yields vary significantly: 97% for 3ma (thiophene derivative) vs. 52% for the di-pyrazolyl compound, reflecting differences in reaction efficiency and purification challenges .

Physicochemical Properties

  • logP and Solubility :

    • GSK’963’s calculated clogP (ChemDraw) and experimental brain uptake (SUV ~3.0 in primates) highlight its balance of hydrophobicity and permeability .
    • The pyrrole analog () has a lower molecular weight (151.20 g/mol), likely improving solubility compared to bulkier derivatives .
  • Crystallography and Conformation :

    • Crystal structures (e.g., ’s nitroindazole derivative) reveal planar pyrazole rings and ketone carbonyl alignment, critical for intermolecular interactions .

Biological Activity

2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one, also known by its CAS number 69413-04-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molecular Weight167.23 g/mol
CAS Number69413-04-3
SMILESCC(C)(C(=O)N1C=CC=N1)C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in cell division and proliferation. For instance, it has been shown to interact with monopolar spindle 1 (Mps1) kinase, which is crucial for cancer cell division. In vitro studies demonstrated that the compound could enhance the efficacy of established chemotherapeutics like paclitaxel in triple-negative breast cancer models .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This makes it a candidate for treating conditions associated with chronic inflammation.

Case Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Synergy
A study published in a peer-reviewed journal evaluated the synergistic effects of this compound when combined with paclitaxel in an in vivo model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting enhanced therapeutic efficacy .

Case Study 2: Inflammation Model
In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This was associated with reduced edema and pain response in treated subjects .

Research Findings

Recent findings have expanded the understanding of the pharmacological profile of this compound:

Study FocusFindings
Anticancer MechanismInhibition of Mps1 kinase leads to reduced cell proliferation .
Anti-inflammatory EffectsDecreased cytokine levels in acute inflammation models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazoles and ketones. For example, analogous pyrazole derivatives are synthesized by reacting phenyl hydrazine with dibrominated propanoyl intermediates in absolute ethanol with triethylamine as a catalyst . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impacts cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >90% purity. Confirmatory techniques include 1H^1H-NMR (pyrazole proton resonance at δ 6.2–6.8 ppm) and LC-MS (molecular ion peak at m/z 195.1) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm proton environments and carbonyl (C=O) signals at ~200 ppm. IR spectroscopy identifies the ketone stretch (~1700 cm1^{-1}) and pyrazole C-N stretches (~1500 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between pyrazole and ketone moieties. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) structures .

Advanced Research Questions

Q. How can this compound derivatives be optimized for RIPK1 inhibition and PET imaging applications?

  • Methodological Answer : Structural analogs like GSK’963 and GG502 demonstrate RIPK1 inhibitory activity (IC50_{50} < 10 nM). Key modifications include:

  • Substituent Effects : Adding m-tolyl groups enhances blood-brain barrier permeability (e.g., GG502 SUV = 3.0 in primate brain PET) .
  • Radiochemistry : 11C^{11}C-labeling via Pd-mediated cross-coupling achieves 3.6% radiochemical yield and >96% purity. Use tert-butylmagnesium halides with 11CO2^{11}CO_2 for carboxylation, though low yields necessitate alternative methods for bulky substituents .
  • Table 1 : Comparison of Key Derivatives
CompoundRIPK1 IC50_{50} (nM)Brain SUV (Primate)Radiochemical Yield
GSK’9635.2N/AN/A
GG5024.83.03.6%
[11C^{11}C]CNY-0712.13% ID/cc (non-specific)<1%
Data from

Q. What computational and experimental approaches resolve contradictions in structure-activity relationships (SAR) for pyrazole-based inhibitors?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) into RIPK1’s ATP-binding pocket identifies hydrogen bonds between the pyrazole N1 and Lys45. Bulky 3-methyl groups reduce steric clashes versus smaller substituents .
  • Mutagenesis Validation : Ala-scanning of RIPK1 (e.g., Lys45Ala) disrupts inhibitor binding, confirming computational predictions.
  • In Vivo/In Vitro Discrepancies : Poor correlation between in vitro IC50_{50} and brain uptake (e.g., GG502’s high SUV but no specific binding) suggests off-target effects. Autoradiography with cold GG502 (10 µM) reduces spleen uptake by 60%, supporting target engagement .

Q. How do crystallographic data from SHELX refinements inform the design of stable co-crystals for this compound?

  • Methodological Answer : SHELXL-refined structures (R-factor < 0.05) reveal intermolecular interactions critical for co-crystallization:

  • Hydrogen Bonding : Ketone O forms H-bonds with water (2.8 Å) in the lattice.
  • π-Stacking : Pyrazole rings align face-to-face (3.4 Å spacing) with aromatic residues in protein targets.
  • Practical Workflow : Optimize solvent (acetonitrile/water mixtures) and slow evaporation (0.5°C/day) to grow diffraction-quality crystals. Use Phenix for phase refinement .

Methodological Notes

  • Data Contradictions : Resolved discrepancies in PET ligand specificity by cross-referencing autoradiography ( ) with structural analogs ().
  • Software Citations : SHELX , AutoDock Vina , and Phenix are standard tools for crystallography and docking studies.

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